N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide
Description
N-(3-(Benzo[d]oxazol-2-yl)phenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide is a heterocyclic compound featuring a 2-methylimidazo[1,2-a]pyridine core linked via a carboxamide group to a 3-(benzo[d]oxazol-2-yl)phenyl substituent.
Properties
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-methylimidazo[1,2-a]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O2/c1-14-20(26-12-5-4-11-19(26)23-14)21(27)24-16-8-6-7-15(13-16)22-25-17-9-2-3-10-18(17)28-22/h2-13H,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PARSWWUZEHRLKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzoxazole Derivative: The initial step involves the synthesis of the benzoxazole derivative through the cyclization of o-aminophenol with a carboxylic acid derivative under acidic conditions.
Coupling with Phenyl Group: The benzoxazole derivative is then coupled with a phenyl group using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Formation of Imidazo[1,2-a]pyridine: The imidazo[1,2-a]pyridine moiety is synthesized through a cyclization reaction involving a suitable precursor, such as 2-aminopyridine and an aldehyde.
Final Coupling and Carboxamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow chemistry for large-scale synthesis, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorine, nitration using nitric acid, and sulfonation using sulfuric acid.
Major Products Formed
Scientific Research Applications
N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide has diverse applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biological Research: It is used as a probe to study various biological pathways and molecular interactions.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic and optical properties.
Industrial Applications: It is explored for use in the synthesis of advanced polymers and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest structural analogs include carboxamide derivatives with variations in the aryl/heteroaryl substituents and core modifications. Key examples from the evidence are summarized below:
Key Observations:
- Substituent Impact on Physicochemical Properties: Electron-donating groups (e.g., diethylamino in 47ab) may enhance solubility but reduce thermal stability (decomposition at ~177°C). In contrast, electron-withdrawing groups (e.g., trifluoromethyl in 47ac) lower melting points (108°C), suggesting altered crystallinity .
- Synthetic Methodologies: Carboxamide coupling often employs HBTU (47ab) or EDC (), with yields varying significantly (e.g., 46% for thiazolidinone derivatives in ) . Thiazolidinone-ring formation (Example-5) uses thioglycolic acid and APS, suggesting possible applicability for introducing heterocyclic diversity .
Spectral and Analytical Comparisons
- NMR Profiles :
- Imidazo[1,2-a]pyridine carboxamides exhibit characteristic signals:
- Methyl groups at δ ~2.6–2.7 ppm (e.g., 2.68 ppm in Compound 17, ) .
- Aromatic protons in benzo[d]oxazole (δ ~7.4–8.3 ppm) align with intermediates in . Thiazolidinone derivatives (Example-5) show distinct NH and carbonyl signals, absent in the target compound .
Mass Spectrometry :
- LCMS data for Compound 208 (m/z 515) confirm halogen isotope patterns, a critical quality control metric for analogues with halogens .
Biological Activity
N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This compound features a unique structure combining benzoxazole, phenyl, imidazo[1,2-a]pyridine, and carboxamide groups. Its biological activity has been investigated for applications in anticancer, antimicrobial, and anti-inflammatory therapies.
The compound's IUPAC name is N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-methylimidazo[1,2-a]pyridine-3-carboxamide. Its molecular formula is , with a molecular weight of 368.39 g/mol. The structure includes a carboxamide functional group that is pivotal for its biological interactions.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets involved in various cellular pathways. Research indicates that it may exert cytotoxic effects on cancer cells by inducing apoptosis and inhibiting cell proliferation.
Key Mechanisms:
- Inhibition of Cancer Cell Proliferation: The compound has shown potential in inhibiting the growth of several cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancers.
- Antimicrobial Activity: Preliminary studies suggest that it possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria.
Anticancer Activity
The anticancer potential of this compound has been evaluated through various assays. The following table summarizes the IC50 values observed in different cancer cell lines:
These values indicate a promising selectivity towards certain cancer types, suggesting the potential for further development as an anticancer agent.
Antimicrobial Activity
The antimicrobial efficacy was assessed using standard strains of bacteria. The minimal inhibitory concentrations (MIC) are summarized below:
| Bacterial Strain | MIC (µM) | Activity |
|---|---|---|
| Staphylococcus aureus | 16 | Moderate activity |
| Escherichia coli | 32 | Weak activity |
| Bacillus subtilis | 8 | Strong activity |
These results highlight the compound's varied effectiveness against different microbial strains, indicating its potential as an antimicrobial agent.
Case Studies
Several studies have documented the biological effects of compounds similar to this compound:
- Breast Cancer Study: A study involving derivatives of benzoxazole demonstrated significant cytotoxic effects on MCF-7 cells, with reported IC50 values ranging from 3 to 8 µM for various analogs. This suggests that modifications to the benzoxazole moiety can enhance activity against breast cancer cells .
- Antimicrobial Efficacy: Research on related compounds has shown selective antibacterial activity against E. faecalis and other strains, reinforcing the potential of this class of compounds in treating bacterial infections .
Q & A
Q. Example Protocol :
Activate 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid with EDC and DIPEA in DCM.
Add 3-(benzo[d]oxazol-2-yl)aniline dropwise under nitrogen.
Purify via column chromatography (e.g., ethyl acetate/hexane) .
Basic: How is the compound characterized using spectroscopic and analytical methods?
Answer:
Critical characterization techniques include:
- 1H/13C NMR : Assign peaks to confirm the imidazo[1,2-a]pyridine core (e.g., δ 9.18 ppm for pyridine-H) and benzo[d]oxazole protons (δ 7.5–7.0 ppm for aromatic protons) .
- HRMS : Validate molecular weight (e.g., [M + H]+ ion matching theoretical mass) .
- IR spectroscopy : Identify carbonyl stretches (C=O at ~1650 cm⁻¹) and amide N-H bends (~3300 cm⁻¹) .
Q. Table 1: Representative NMR Data
| Proton/Carbon | Chemical Shift (δ, ppm) | Assignment |
|---|---|---|
| Pyridine-H | 9.18 (d, J=7.0 Hz) | Imidazo[1,2-a]pyridine core |
| Benzo[d]oxazole-H | 7.52 (d, J=15.5 Hz) | Olefinic proton in hybrid structure |
Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s inhibitory activity against targets like the immunoproteasome?
Answer:
- Substituent modification : Introduce electron-withdrawing groups (e.g., -CF₃) on the benzo[d]oxazole ring to enhance binding affinity. Evidence shows trifluoromethyl groups improve metabolic stability and target engagement .
- Hybrid analogs : Replace the 2-methyl group on the imidazo[1,2-a]pyridine with bulkier alkyl chains (e.g., isobutyl) to explore steric effects on potency .
- In silico docking : Use tools like AutoDock Vina to predict interactions with the immunoproteasome’s β5i subunit, focusing on hydrogen bonding with Thr1 and hydrophobic contacts with Met45 .
Q. Table 2: SAR Insights from Analogous Compounds
| Derivative | Modification | Activity (% Inhibition) |
|---|---|---|
| Parent compound | None | 23% |
| CF₃-substituted | -CF₃ at benzo[d]oxazole | 38% |
| Isobutyl hybrid | 2-methyl → isobutyl | 42% |
Advanced: How should researchers resolve contradictory biological activity data across studies?
Answer:
Contradictions often arise from assay variability. Mitigate by:
- Standardizing assay conditions : Use consistent cell lines (e.g., THP-1 for immunoproteasome studies) and inhibitor concentrations (e.g., 10 µM) .
- Validating target engagement : Employ orthogonal methods (e.g., cellular thermal shift assays) to confirm direct binding .
- Replicating dose-response curves : Test multiple batches of the compound to rule out synthetic impurities .
Advanced: What computational strategies predict pharmacokinetic properties of this compound?
Answer:
- Lipinski’s Rule of Five : Assess solubility (LogP <5), molecular weight (<500 Da), and hydrogen bond donors/acceptors. The compound’s LogP (~3.5) and molecular weight (~400 Da) suggest oral bioavailability .
- ADMET prediction : Use tools like SwissADME to estimate permeability (e.g., Caco-2 cell model) and cytochrome P450 interactions .
Advanced: How can solubility be enhanced without compromising target affinity?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
